molecular formula C13H23NO5 B1518807 3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate CAS No. 1013028-26-6

3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate

Cat. No.: B1518807
CAS No.: 1013028-26-6
M. Wt: 273.33 g/mol
InChI Key: FRSJJRXFHYGDSO-DTWKUNHWSA-N
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Description

3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

One key application is in the field of organic synthesis, where these compounds serve as intermediates for the stereoselective synthesis of various chemical entities. For instance, they are used in hydroformylation reactions to produce homochiral amino acid derivatives, which are of significant synthetic value due to their diastereoselectivities in transition-metal-catalyzed reactions (Kollár & Sándor, 1993). Additionally, they facilitate the diastereoselective alkylation of fully protected L-serine, showcasing the potential for creating specific chiral centers in complex molecules (Koskinen, Saarenketo, & Straub, 2004).

Pseudopeptide and Foldamer Research

These compounds also find application in the construction of pseudopeptide foldamers. Research shows that they can be used to investigate preferred three-dimensional structures of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, leading to potential applications in designing robust templates for various uses (Tomasini et al., 2003).

Pharmacology and Drug Development

In pharmacology, these compounds are used in the synthesis of peptides possessing a trifluoromethyl ketone group, serving as inhibitors for specific proteases, such as those related to SARS-CoV, indicating their importance in developing therapeutic agents (Sydnes et al., 2006).

Material Science and Antibacterial Agents

Moreover, derivatives of these oxazolidines are explored for their potential antibacterial properties. Compounds like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for activity against various bacterial strains, demonstrating the broad applicability of this chemical framework in designing new antibacterial agents (Song et al., 2009).

Properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSJJRXFHYGDSO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
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3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
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3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
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3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
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3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
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3-O-Tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate

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